1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol
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Overview
Description
1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol is an organic compound with a complex structure that includes a dioxolane ring and a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst. For instance, 2,2-dimethyl-1,3-propanediol can react with acetaldehyde under acidic conditions to form the dioxolane ring.
Propenol Group Addition: The final step involves the addition of the propenol group, which can be achieved through various methods, including aldol condensation or Michael addition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol: Similar structure but with an ethanol group instead of a propenol group.
1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)butan-2-ol: Similar structure but with a butanol group.
Uniqueness: 1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(4S,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-5-7(11)9-8(6-2)12-10(3,4)13-9/h5-9,11H,1-2H2,3-4H3/t7?,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSCOWHRXXYTPI-ASODMVGOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C=C)O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C(C=C)O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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